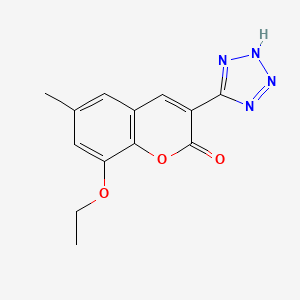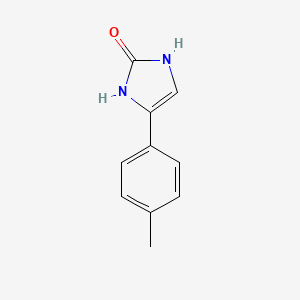
Magnesium citrate,dibasic hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate is a complex organic compound that features magnesium as its central element. This compound is known for its unique chemical structure, which includes carboxymethyl and hydroxysuccinate groups. It is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate typically involves the reaction of magnesium salts with 2-(carboxymethyl)-2-hydroxysuccinic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired hydrate form. The reaction can be represented as follows: [ \text{Mg}^{2+} + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Mg(C}_6\text{H}_7\text{O}_7\text{)} \cdot \text{xH}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity magnesium salts and 2-(carboxymethyl)-2-hydroxysuccinic acid. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product in its hydrate form.
Chemical Reactions Analysis
Types of Reactions
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of magnesium.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation states.
Substitution: The carboxymethyl and hydroxysuccinate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxides, while substitution reactions can produce various esters and amides.
Scientific Research Applications
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including its role in magnesium supplementation and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate involves its interaction with biological molecules and cellular pathways. The compound can act as a magnesium ion donor, influencing various enzymatic reactions and metabolic processes. It binds to specific molecular targets, such as enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Magnesium citrate
- Magnesium chloride
- Magnesium sulfate
- Magnesium carbonate
Comparison
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate is unique due to its specific chemical structure, which imparts distinct properties compared to other magnesium compounds. For instance, it has better solubility and stability in aqueous solutions, making it more suitable for certain applications in medicine and industry. Additionally, its ability to form stable complexes with various biomolecules sets it apart from other magnesium salts.
Properties
Molecular Formula |
C6H8MgO8 |
|---|---|
Molecular Weight |
232.43 g/mol |
IUPAC Name |
magnesium;3-carboxy-3-hydroxypentanedioate;hydrate |
InChI |
InChI=1S/C6H8O7.Mg.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+2;/p-2 |
InChI Key |
HSXLIRULMXTTLM-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-](/img/structure/B13803690.png)
![1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B13803694.png)
![1H-Pyrazolo[3,4-f]benzothiazole(9CI)](/img/structure/B13803695.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13803710.png)

![1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B13803722.png)
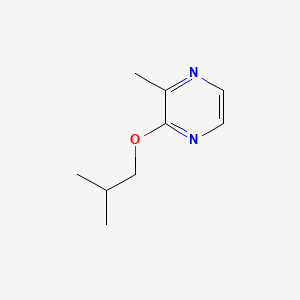
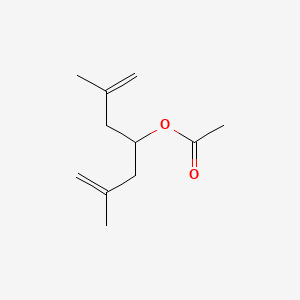
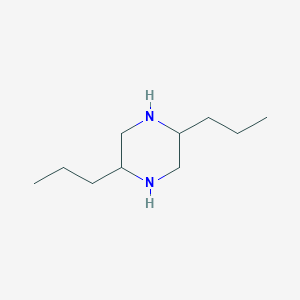
![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)
![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)
